molecular formula C17H14N6O3S3 B11083803 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11083803
M. Wt: 446.5 g/mol
InChI Key: LMTNPTWJXPJFEE-UHFFFAOYSA-N
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Description

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a unique combination of triazine, thiadiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazine and thiadiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine: This compound shares the triazine and furyl groups but lacks the thiadiazole and acetamide functionalities.

    5,6-Di(2-furyl)-3-(2-pyridyl)-1,2,4-triazine: Similar to the above compound, it contains the triazine and furyl groups but differs in the substitution pattern.

Uniqueness

2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of triazine, thiadiazole, and acetamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N6O3S3

Molecular Weight

446.5 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N6O3S3/c1-2-27-17-23-22-16(29-17)18-12(24)9-28-15-19-13(10-5-3-7-25-10)14(20-21-15)11-6-4-8-26-11/h3-8H,2,9H2,1H3,(H,18,22,24)

InChI Key

LMTNPTWJXPJFEE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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